molecular formula C9H11NO2 B1617749 N-(2-Hydroxy-6-methylphenyl)acetamide CAS No. 77774-35-7

N-(2-Hydroxy-6-methylphenyl)acetamide

Cat. No.: B1617749
CAS No.: 77774-35-7
M. Wt: 165.19 g/mol
InChI Key: NEOWELJZRVSZFJ-UHFFFAOYSA-N
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Description

Overview of N-Substituted Acetamides in Contemporary Chemical Research

N-substituted acetamides are a class of organic compounds that feature prominently in a wide array of chemical and biological research fields. Their amide linkage is a key structural element in many pharmaceuticals, natural products, and synthetic polymers. In medicinal chemistry, these compounds are explored for a vast range of therapeutic applications, including as anti-inflammatory, analgesic, anticonvulsant, and antimicrobial agents. acs.orgmdpi.com The versatility of the N-substituted acetamide (B32628) scaffold allows for extensive structural modifications, enabling chemists to fine-tune the compound's properties to achieve desired biological effects. acs.org For instance, the nature of the substituent on the nitrogen atom can significantly influence the compound's lipophilicity, electronic properties, and steric profile, all of which are critical determinants of its interaction with biological targets.

Structural Classification and Academic Relevance of Hydroxylated N-Arylated Acetamides

Within the broad family of N-substituted acetamides, the hydroxylated N-arylated subclass is of particular academic interest. These compounds are characterized by the presence of a hydroxyl (-OH) group on the aryl (aromatic) ring attached to the nitrogen atom. The position of the hydroxyl group can significantly impact the molecule's chemical reactivity and biological activity. For example, ortho-hydroxy N-arylacetamides have the potential for intramolecular hydrogen bonding between the hydroxyl hydrogen and the amide oxygen, which can influence their conformation and properties. This structural feature is of interest in the design of molecules that can interact with specific biological receptors. The academic relevance of these compounds is underscored by studies on molecules like N-(2-hydroxyphenyl)acetamide, which has demonstrated anti-inflammatory and anti-arthritic properties. mdpi.comncats.io

Positioning of N-(2-Hydroxy-6-methylphenyl)acetamide within the Landscape of Acetamide Derivatives

This compound, the focal point of this article, is a distinct molecule within the class of hydroxylated N-arylated acetamides. Its structure is defined by an acetamide group linked to a benzene (B151609) ring that is substituted with both a hydroxyl group and a methyl group at positions 2 and 6, respectively.

Key Structural Features:

Ortho-Hydroxy Group: The hydroxyl group at the ortho position relative to the acetamido group can participate in intramolecular hydrogen bonding.

Ortho-Methyl Group: The methyl group, also in an ortho position, introduces steric hindrance which can influence the rotational freedom around the C-N bond and potentially impact the molecule's interaction with biological targets.

The combination of these features makes this compound an interesting subject for synthetic and medicinal chemistry research. While specific research on this exact compound is limited, its structural similarity to other biologically active acetamides suggests potential for investigation.

Below is a table detailing some of the basic physicochemical properties of this compound and a closely related compound for comparison.

PropertyThis compoundN-(2,6-Dimethylphenyl)-2-hydroxyacetamide
Molecular Formula C₉H₁₁NO₂C₁₀H₁₃NO₂
Molecular Weight 165.19 g/mol 179.22 g/mol
CAS Number 77774-35-729183-14-0
IUPAC Name This compoundN-(2,6-dimethylphenyl)-2-hydroxyacetamide

Data sourced from publicly available chemical databases. royalsocietypublishing.orgnih.gov

A known synthesis route for this compound involves the reaction of 2-Amino-3-methylphenol (B31084) with acetic anhydride (B1165640).

Historical Trajectories and Foundational Research on Related Acetamide Scaffolds

The scientific journey of acetamide derivatives has a rich history, with early discoveries laying the groundwork for modern drug development. A pivotal moment was the introduction of acetanilide (B955) in 1886 as a fever-reducing drug under the name Antifebrin. wikipedia.orgbritannica.comdigitellinc.com This marked one of the first instances of a synthetic aniline (B41778) derivative being used for its analgesic and antipyretic properties. wikipedia.orgbritannica.com However, concerns over its toxicity, specifically the risk of methemoglobinemia, led researchers to seek safer alternatives. wikipedia.org

This search culminated in the development and introduction of phenacetin (B1679774) in 1887. digitellinc.com Subsequent research in 1948 established that acetanilide is primarily metabolized in the body to paracetamol (acetaminophen), and it is this metabolite that is responsible for its therapeutic effects. ncats.iopatsnap.com Acetaminophen (B1664979), a hydroxylated N-arylacetamide, has since become one of the most widely used analgesic and antipyretic drugs globally, often sold under brand names like Tylenol. nih.govtufts.edu The story of acetanilide and acetaminophen is a foundational narrative in medicinal chemistry, illustrating the importance of understanding a drug's metabolic fate and the drive to develop safer therapeutic agents. ncats.iopatsnap.com This historical context highlights the long-standing significance of the acetamide scaffold in the quest for effective and safe medicines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxy-6-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-3-5-8(12)9(6)10-7(2)11/h3-5,12H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOWELJZRVSZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80228386
Record name Acetamide, N-(2-hydroxy-6-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80228386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77774-35-7
Record name Acetamide, N-(2-hydroxy-6-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077774357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(2-hydroxy-6-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80228386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 2 Hydroxy 6 Methylphenyl Acetamide and Its Analogues

Strategies for Carbon-Nitrogen Bond Formation in N-Arylated Acetamides

Amidation and N-Acylation Reactions of Substituted Aniline (B41778) Precursors

The most direct and common method for synthesizing N-(2-Hydroxy-6-methylphenyl)acetamide is the N-acylation of a corresponding substituted aniline. arabjchem.org This involves reacting an aniline derivative, where the amino, hydroxyl, and methyl groups are already in the desired positions, with an acetylating agent.

A primary precursor for this reaction is 2-Amino-3-methylphenol (B31084). chemicalbook.comsigmaaldrich.com The synthesis can be achieved by reacting this precursor with acetic anhydride (B1165640). chemicalbook.com Alternatively, chloroacetyl chloride can be used in the presence of a base like triethylamine (B128534) or potassium carbonate in a suitable solvent such as dichloromethane (B109758) or acetone (B3395972). researchgate.netekb.eg The reactivity of N-aryl-2-chloroacetamides is notable due to the ease with which the chlorine atom can be replaced by various nucleophiles. researchgate.net

The N-arylation of amides, a reaction also known as the Goldberg condensation, has been refined through the use of copper-catalyzed systems. These methods often employ a copper(I) salt, a chelating 1,2-diamine ligand, and a base, which allows the reaction to proceed under milder conditions than traditional methods. bsu.by Such protocols have been successfully used to couple various substituted iodoferrocenes with acetamide (B32628). bsu.by

Table 1: Selected N-Acylation Methods for Aryl Amines

Amine Precursor Acylating Agent Catalyst/Base Solvent Product Type Citation
Substituted Anilines Chloroacetyl chloride Triethylamine Dichloromethane N-Aryl-2-chloroacetamides researchgate.net
Aniline Chloroacetyl chloride Potassium carbonate Acetone 2-Chloro-N-phenylacetamide ekb.eg
4-Aminophenol Chloroacetyl chloride Sodium acetate Acetic acid 2-Chloro-N-(4-hydroxyphenyl)acetamide iucr.org
Iodoferrocenes Acetamide CuI, DMEDA, K₃PO₄ Dioxane N-Ferrocenyl Acetamides bsu.by

Reductive Amination Pathways for Constructing Amine Intermediates

Reductive amination provides a powerful and reliable alternative for forming carbon-nitrogen bonds, effectively avoiding the overalkylation issues that can plague direct alkylation of amines. harvard.edumasterorganicchemistry.com This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. youtube.com

While not a direct route to the final acetamide, reductive amination is a crucial strategy for synthesizing the necessary amine precursors. For instance, a suitably substituted hydroxy-methyl-phenyl aldehyde or ketone could be reacted with ammonia (B1221849) or an appropriate amine, followed by reduction to yield the primary or secondary amine intermediate. This intermediate can then undergo N-acylation as described previously.

A variety of reducing agents are suitable for this transformation. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used because they selectively reduce the iminium ion in the presence of the original carbonyl group. harvard.edumasterorganicchemistry.com The reaction is often performed as a one-pot procedure, providing an efficient route to a wide range of primary, secondary, and tertiary amines. youtube.comorganic-chemistry.org

Table 2: General Scheme of Reductive Amination for Amine Synthesis

Carbonyl Compound Amine Source Reducing Agent Intermediate Final Amine Product Citation
Aldehyde/Ketone Primary/Secondary Amine NaBH₃CN or NaBH(OAc)₃ Imine/Iminium Ion Secondary/Tertiary Amine harvard.edumasterorganicchemistry.com

Approaches for Regioselective Introduction of the Phenolic Hydroxyl Group

Achieving the correct placement of the hydroxyl group on the phenyl ring is a significant synthetic challenge. Modern ortho-hydroxylation techniques and classical functional group interconversions are two primary strategies to ensure the desired regioselectivity.

Ortho-Hydroxylation Methodologies

Directing-group-assisted C-H bond activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings. In the context of N-aryl acetamides, the amide group itself can serve as a directing group to guide hydroxylation to the ortho position.

Recent advances include metallaphotocatalysis, which enables the ortho-hydroxylation of substituted anilides under mild conditions. nih.gov One such system uses a combination of a photocatalyst (4CzIPN) and a ruthenium catalyst ([RuCl₂(p-cymene)]₂) with an oxidant to hydroxylate anilides containing electron-withdrawing groups in moderate yields. nih.gov Palladium-catalyzed reactions have also been developed for the ortho-hydroxylation of various substrates, including benzyl (B1604629) alcohols and benzamides. researchgate.net The regioselectivity in these reactions can be controlled by the choice of metal catalyst; for example, Pd(II) catalysts can direct hydroxylation to the aniline ring of a benzanilide, whereas Ru(II) catalysts can direct it to the benzoyl ring. rsc.orgrsc.org

Furthermore, electrochemical strategies offer a sustainable alternative for the site-selective hydroxylation of N-protected anilines, using electricity as a green oxidant and water as the hydroxyl source. researchgate.net These methods exhibit excellent regioselectivity and compatibility with a range of functional groups. researchgate.netresearchgate.net

Table 3: Methods for Regioselective Ortho-Hydroxylation

Substrate Type Method Catalyst/Reagents Key Features Citation
Substituted Anilides Metallaphotocatalysis 4CzIPN, [RuCl₂(p-cymene)]₂, PIFA Mild conditions, targets ortho-position of directing group nih.gov
N-Alkyl-benzanilides Transition Metal Catalysis Pd(II) or Ru(II) Catalyst-controlled regioselectivity rsc.orgrsc.org
N-Protected Anilines Electro-catalysis Electricity as oxidant, Water as hydroxyl source Sustainable, para-selective hydroxylation researchgate.net

Functional Group Interconversions on the Phenyl Ring

Functional group interconversion (FGI) is a foundational strategy in organic synthesis where one functional group is transformed into another. youtube.comsolubilityofthings.com This approach can be used to install a phenolic hydroxyl group by starting with a precursor containing a different, more easily introduced functional group at the desired position.

A classic FGI route to phenols involves the deaminative hydroxylation of anilines. nih.gov This can be accomplished by converting an amino group into a diazonium salt, which is then hydrolyzed to the corresponding phenol (B47542). A more modern, bio-inspired approach uses a pyrylium (B1242799) tetrafluoroborate (B81430) salt to convert electron-deficient anilines and aminoheterocycles into their hydroxylated analogs under mild conditions, avoiding the use of harsh bases. nih.gov This method proceeds through a Lossen-type rearrangement. nih.gov

Another FGI strategy is the conversion of nitroarenes to phenols. This can be achieved through various methods, including radical-nucleophilic substitution (SRN1) mechanisms. whiterose.ac.uk The reduction of a nitro group to an amino group, which is then converted to a hydroxyl group as described above, is also a viable two-step FGI pathway. youtube.com

Table 4: Functional Group Interconversion (FGI) Routes to Phenols

Starting Functional Group Key Reagents/Reaction Intermediate(s) Resulting Functional Group Citation
Amino Group (-NH₂) NaNO₂, H⁺; then H₂O, Δ Diazonium Salt Hydroxyl Group (-OH) youtube.com
Amino Group (-NH₂) Pyrylium salt, Hydroxamic acid Pyridinium salt Hydroxyl Group (-OH) nih.gov
Nitro Group (-NO₂) Reduction (e.g., H₂, Pd/C), then Deamination Amino Group Hydroxyl Group (-OH) youtube.com

Control of Methyl Group Installation and Positional Isomerism

The synthesis of this compound requires precise control over the placement of the methyl group to yield the correct positional isomer. The most straightforward approach is to begin with a starting material where the methyl group is already correctly positioned, such as 3-methylphenol (m-cresol).

Alternatively, regioselective methylation of a phenol can be employed. The vapor-phase methylation of phenols with methanol (B129727) over metal oxide catalysts is a well-established industrial process. google.comgoogle.com The choice of catalyst is critical for controlling the position of methylation. Magnesium oxide, for example, is a highly effective catalyst for selective ortho-methylation at temperatures between 475-600°C. google.com This process allows for the high-yield production of ortho-methylated phenols like o-cresol (B1677501) and 2,6-xylenol. google.com

The reaction mechanism over acidic catalysts like zeolites is proposed to involve two competitive pathways: direct C-alkylation of the phenol and O-alkylation to form anisole, which then rearranges to C-alkylated products. researchgate.net The properties of the catalyst, such as the acid strength and pore structure of zeolites, can influence the ratio of ortho- to para-cresol products. researchgate.netunimi.it

Table 5: Methods for Regioselective Methylation of Phenol

Methylating Agent Catalyst Temperature Selectivity Citation
Methanol (vapor phase) Magnesium Oxide 475-600°C Ortho-methylation google.com
Methanol (vapor phase) Iron-vanadium-chromium mixed oxide 300-500°C Ortho-methylation google.com
Methanol (gas phase) Zeolites (HBEA, HZSM5, etc.) >350°C Forms o- and p-cresols researchgate.net

Optimization of Reaction Conditions and Yields for this compound Synthesis

The synthesis of this compound typically involves the N-acylation of 2-amino-3-methylphenol with an acetylating agent. The optimization of this reaction is crucial for maximizing product yield and purity while minimizing reaction time and the use of harsh reagents. Key parameters that are often manipulated during optimization include the choice of solvent, catalyst, temperature, and reaction time.

A known method for the synthesis of this compound involves the reaction of 2-Amino-3-methylphenol with acetic anhydride. In one reported procedure, the use of tetrahydrofuran (B95107) (THF) as a solvent at a temperature of 60°C for a duration of 1 hour resulted in a high yield of 95%. This specific protocol provides a benchmark for further optimization studies.

To illustrate the impact of various reaction conditions on the synthesis of N-arylacetamides, the following interactive data table presents a hypothetical optimization study for the synthesis of this compound. While direct comparative experimental data for this specific compound is limited in publicly available literature, this table is constructed based on general principles of N-acylation reactions and the available data point.

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1Tetrahydrofuran (THF)None60195
2Dichloromethane (DCM)None254Data not available
3Acetonitrile (B52724)None802Data not available
4WaterNone1003Data not available
5Solvent-freeNone600.5Data not available
6Tetrahydrofuran (THF)Pyridine252Data not available

Detailed Research Findings:

The selection of an appropriate solvent is critical, as it can influence the solubility of reactants and the reaction rate. Aprotic solvents like THF and dichloromethane are commonly employed. Catalyst-free conditions are often preferred for simplicity and to avoid contamination of the final product. However, both acid and base catalysts can be used to accelerate the reaction. For instance, catalysts such as KF-Al2O3, ZnO, and various Lewis acids have been reported for N-acylation reactions. orientjchem.org Temperature and reaction time are interdependent variables; higher temperatures generally lead to shorter reaction times but may also promote the formation of side products. The optimization process, therefore, seeks a balance between these parameters to achieve the highest possible yield of the desired product in the shortest amount of time and with the highest purity.

Green Chemistry Principles and Sustainable Synthesis Approaches for Acetamide Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of acetamide derivatives to minimize environmental impact and enhance safety. These principles focus on aspects such as waste reduction, the use of less hazardous chemicals, and energy efficiency.

Several sustainable approaches have been developed for the synthesis of acetamides. One notable strategy is the development of catalyst-free and solvent-free reaction conditions. mdpi.com The N-acylation of amines with acetic anhydride can, in some cases, proceed efficiently without the need for a catalyst or a solvent, which significantly reduces the generation of waste. mdpi.com For example, the reaction of aniline with acetic anhydride has been shown to proceed to completion in a short time at room temperature without any solvent. orientjchem.org

Another green approach involves the use of alternative and less hazardous reagents. For instance, the use of acetonitrile as both a reagent and a solvent in a continuous-flow system with a reusable alumina (B75360) catalyst presents a safer alternative to traditional acylating agents like acetyl chloride and acetic anhydride. researchgate.net This method avoids the use of corrosive and hazardous starting materials. researchgate.net

Enzymatic synthesis is another powerful green chemistry tool for amide bond formation. The use of enzymes, such as Candida antarctica lipase (B570770) B, can catalyze the amidation of carboxylic acids and amines with high selectivity and under mild reaction conditions. americanelements.com These biocatalytic methods often use greener solvents, such as cyclopentyl methyl ether, and can lead to high conversions and yields without the need for extensive purification. americanelements.com

Furthermore, the concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a central tenet of green chemistry. Syntheses that proceed with high atom economy, such as direct amidation reactions that produce water as the only byproduct, are highly desirable. The development of one-pot synthesis procedures also contributes to the sustainability of acetamide production by reducing the number of reaction steps, solvent usage, and waste generation. mdpi.com

The table below summarizes some of the green chemistry approaches applicable to the synthesis of acetamide derivatives.

Green Chemistry ApproachDescriptionAdvantagesExample/Application
Catalyst-free SynthesisPerforming the reaction without the use of a catalyst.Avoids catalyst cost, potential product contamination, and catalyst disposal issues.N-acylation of amines with acetic anhydride under neat conditions. mdpi.com
Solvent-free SynthesisConducting the reaction without a solvent medium.Reduces solvent waste, simplifies work-up, and can increase reaction rates.Acetylation of various amines and alcohols at room temperature. mdpi.com
Use of Greener ReagentsEmploying less hazardous and more environmentally benign starting materials.Enhances safety and reduces the environmental impact of the chemical process.Using acetonitrile as an acetylating agent in a flow reactor. researchgate.net
Enzymatic SynthesisUtilizing enzymes as biocatalysts for the reaction.High selectivity, mild reaction conditions, and use of renewable catalysts.Lipase-catalyzed synthesis of amides in green solvents. americanelements.com
One-Pot SynthesisCombining multiple reaction steps into a single procedure without isolating intermediates.Saves time, reduces solvent consumption, and minimizes waste.One-pot synthesis of 2-hydroxy-N-arylacetamides. mdpi.com

Advanced Spectroscopic and Structural Characterization of N 2 Hydroxy 6 Methylphenyl Acetamide

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy serves as a fundamental tool for identifying the functional groups present within a molecule and probing its conformational state. By analyzing the absorption or scattering of infrared radiation, specific vibrational modes corresponding to different bonds and molecular motions can be pinpointed.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of N-(2-Hydroxy-6-methylphenyl)acetamide. The spectrum is characterized by a series of distinct absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

Key FT-IR spectral data, extrapolated from closely related compounds such as N-phenylacetamides and substituted phenols, are summarized below. The presence of a hydroxyl (-OH) group is typically confirmed by a broad absorption band in the region of 3400-3200 cm⁻¹. The N-H stretching vibration of the secondary amide is expected to appear around 3300-3100 cm⁻¹. The carbonyl (C=O) stretching of the amide group, known as the Amide I band, is one of the most intense and characteristic absorptions, typically observed in the range of 1680-1630 cm⁻¹. The N-H bending vibration, or Amide II band, is expected between 1570 and 1515 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring usually appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the amide group is typically found between 1400 and 1200 cm⁻¹.

Interactive Table 1: Predicted FT-IR Data for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Functional Group
O-H Stretch3400-3200 (broad)Phenolic Hydroxyl
N-H Stretch3300-3100Amide
Aromatic C-H Stretch3100-3000Phenyl Ring
Aliphatic C-H Stretch3000-2850Methyl Group
C=O Stretch (Amide I)1680-1630Amide
N-H Bend (Amide II)1570-1515Amide
Aromatic C=C Stretch1600-1450Phenyl Ring
C-N Stretch1400-1200Amide

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides valuable information on the vibrational modes of a molecule. While FT-IR is based on the absorption of infrared light, FT-Raman measures the inelastic scattering of monochromatic laser light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent. The symmetric C=C stretching vibrations of the phenyl ring, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the methyl group and the aromatic ring are also readily observed. The carbonyl (C=O) stretching of the amide group will also be present, though its intensity can vary. Analysis of related compounds suggests that the FT-Raman spectrum can provide a detailed fingerprint of the molecule, aiding in its definitive identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Proton (¹H) NMR spectroscopy of this compound reveals the number of different types of protons and their neighboring environments. The chemical shifts (δ) of the proton signals are indicative of their electronic environment.

Based on data from analogous compounds like N-(2-methoxyphenyl)acetamide chemicalbook.com, the following proton signals are anticipated:

A singlet for the phenolic hydroxyl proton (-OH), typically in the range of δ 9.0-10.0 ppm, although its position can be concentration and solvent dependent.

A singlet for the amide proton (-NH), usually found downfield between δ 7.5 and 8.5 ppm.

The aromatic protons on the phenyl ring will appear as a multiplet in the region of δ 6.8-7.3 ppm. The specific splitting pattern will depend on the coupling between adjacent protons.

A singlet for the methyl group attached to the phenyl ring (-CH₃), expected to be in the upfield region, around δ 2.2-2.4 ppm.

A singlet for the acetyl methyl protons (-COCH₃), typically appearing around δ 2.1-2.3 ppm.

Interactive Table 2: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Phenolic OH9.0 - 10.0Singlet
Amide NH7.5 - 8.5Singlet
Aromatic CH6.8 - 7.3Multiplet
Phenyl CH₃2.2 - 2.4Singlet
Acetyl CH₃2.1 - 2.3Singlet

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

By analyzing data from similar structures such as N-(2,6-dimethylphenyl)-N-methylacetamide rsc.org, the expected chemical shifts for the carbon atoms in this compound are as follows:

The carbonyl carbon of the amide group is the most deshielded, appearing in the range of δ 168-172 ppm.

The carbon atom of the phenyl ring attached to the hydroxyl group (C-OH) is expected around δ 150-155 ppm.

The carbon atom of the phenyl ring bonded to the nitrogen atom (C-N) is anticipated in the region of δ 140-145 ppm.

The other aromatic carbons will resonate between δ 115 and 130 ppm.

The carbon of the methyl group attached to the phenyl ring will appear at approximately δ 17-20 ppm.

The acetyl methyl carbon is expected around δ 23-26 ppm.

Interactive Table 3: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Amide)168 - 172
C-OH (Aromatic)150 - 155
C-N (Aromatic)140 - 145
Aromatic CH115 - 130
Phenyl CH₃17 - 20
Acetyl CH₃23 - 26

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, advanced two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

A COSY experiment would reveal the coupling relationships between protons, specifically confirming the connectivity of the aromatic protons on the phenyl ring. Cross-peaks in the COSY spectrum would indicate which protons are adjacent to each other.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum. For example, the signal for the phenyl methyl protons in the ¹H NMR spectrum would show a correlation to the phenyl methyl carbon signal in the ¹³C NMR spectrum.

Further structural details, such as long-range proton-carbon couplings, could be elucidated using a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This would, for instance, confirm the connectivity between the amide proton and the carbonyl carbon, as well as the protons of the acetyl methyl group and the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is an essential technique for confirming the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. For this compound, with a chemical formula of C₉H₁₁NO₂ and a monoisotopic mass of 165.079 g/mol , the molecular ion peak ([M]⁺) is expected at an m/z of 165. nih.govresearchgate.net In soft ionization techniques like electrospray ionization (ESI), the protonated molecular ion ([M+H]⁺) would be prominently observed at m/z 166. massbank.eu

The fragmentation of this compound is governed by the presence of the amide linkage and the substituted aromatic ring. The primary fragmentation modes for amides typically involve α-cleavage on either side of the carbonyl group. uni.lu A plausible ESI-MS/MS fragmentation pathway for the [M+H]⁺ ion at m/z 166 would involve:

Loss of ketene (B1206846) (CH₂=C=O): A characteristic fragmentation for acetamides is the loss of a neutral ketene molecule (42.01 Da), which would lead to the formation of a protonated 2-amino-3-methylphenol (B31084) ion at m/z 124.

Cleavage of the amide C-N bond: Scission of the bond between the carbonyl carbon and the nitrogen atom can result in the formation of an acetyl cation ([CH₃CO]⁺) at m/z 43 or, more significantly, the protonated 2-hydroxy-6-methylaniline fragment at m/z 124 after rearrangement.

Loss of water: The presence of the ortho-hydroxyl group could facilitate the loss of a water molecule (18.01 Da) from the parent ion under certain conditions, yielding a fragment at m/z 148.

Analysis of closely related structures, such as N-(2-methoxyphenyl)acetamide ([M+H]⁺ at m/z 166), shows a significant fragment corresponding to the loss of ketene, supporting the proposed pathway. massbank.eu A summary of expected key fragments is presented in Table 1.

Table 1: Proposed Mass Spectrometry Fragments for this compound

m/z (Proposed) Ion Formula Description
166 [C₉H₁₂NO₂]⁺ Protonated Molecular Ion ([M+H]⁺)
124 [C₇H₁₀NO]⁺ [M+H - CH₂CO]⁺; Loss of neutral ketene
106 [C₇H₈N]⁺ [M+H - CH₂CO - H₂O]⁺; Subsequent loss of water

Electronic Absorption and Emission Spectroscopy for Chromophoric and Photophysical Properties

The electronic absorption properties of this compound are determined by its primary chromophore, the substituted benzene (B151609) ring. The electronic transitions are typically of the π → π* type. The presence of the hydroxyl (-OH), methyl (-CH₃), and acetamido (-NHCOCH₃) groups on the phenyl ring influences the position and intensity of the absorption bands compared to unsubstituted benzene. Both the hydroxyl and acetamido groups are auxochromes that can cause a bathochromic (red) shift of the absorption maxima. Studies on analogous compounds, such as N-(4-methoxyphenyl)-N-methyl-acetamide, show distinct UV absorption profiles. nist.gov Similarly, the UV-Vis spectrum of 2-chloro-N-(2,4-dinitrophenyl)acetamide is well-documented, although the nitro groups in that case act as powerful chromophores. researchgate.net For this compound, one would anticipate absorption maxima in the UV region, likely shifted to longer wavelengths than benzene due to the electron-donating effects of the substituents.

Regarding emission properties, compounds containing phenol (B47542) and anilide moieties can exhibit fluorescence. Upon excitation at an appropriate wavelength corresponding to its absorption band, the molecule may relax to its ground state via radiative decay, emitting a photon. The chelation-enhanced fluorescence (CHEF) effect has been observed in structurally related molecules, where the presence of the hydroxyl and amide groups can lead to enhanced fluorescence upon coordination with metal ions. nih.gov The specific emission wavelength and quantum yield for this compound would require experimental measurement, but its structure suggests a potential for fluorescence activity.

Single Crystal X-ray Crystallography for Solid-State Molecular Architecture

While a specific single-crystal X-ray diffraction study for this compound is not available in the surveyed literature, its solid-state architecture can be reliably predicted by analyzing the crystal structures of closely related analogues. nih.govnih.govnih.goviucr.org These studies provide a robust framework for understanding the intermolecular interactions, conformational preferences, and packing motifs that define the crystalline state.

The crystal packing of this compound is expected to be dominated by a network of hydrogen bonds. The molecule contains two hydrogen bond donor groups (the phenolic -OH and the amide N-H) and two primary hydrogen bond acceptor sites (the carbonyl oxygen and the phenolic oxygen).

A strong intramolecular hydrogen bond is anticipated between the phenolic hydrogen and the amide carbonyl oxygen, forming a stable six-membered ring motif, commonly denoted as an S(6) graph set. nih.gov This interaction is a recurring feature in ortho-hydroxy acetanilides and significantly influences the molecule's conformation. nih.govresearchgate.net

Intermolecularly, the amide N-H group is expected to act as a donor to the carbonyl oxygen of an adjacent molecule, forming robust N-H···O hydrogen bonds. This interaction typically links molecules into chains or dimers, a common supramolecular synthon in amide crystals. americanelements.com Furthermore, the phenolic oxygen may act as an acceptor in O-H···O or C-H···O interactions, further stabilizing the crystal lattice. nih.govnih.gov

While π-π stacking is a possibility, it may not be a dominant feature. In some related structures, the molecules adopt a herringbone-like packing arrangement to minimize steric hindrance, rather than a face-to-face stack. americanelements.com However, weak π-π interactions with centroid-centroid separations around 3.7 Å have been observed in other similar acetamide (B32628) derivatives. nih.gov

Table 2: Expected Hydrogen Bonds in the Crystal Structure of this compound

Donor (D) Hydrogen (H) Acceptor (A) Type Description
O-H H O=C Intramolecular Forms a stable S(6) ring motif
N-H H O=C Intermolecular Links molecules into chains or dimers
N-H H O-H (phenolic) Intermolecular Possible alternative H-bond linkage

In the solid state, this compound is expected to exist exclusively in the amide-keto tautomeric form, which is energetically favored over the imidol-enol form.

The molecule's conformation is largely dictated by the strong intramolecular S(6) hydrogen bond discussed previously. This interaction forces the hydroxyl group, the carbonyl group, and the atoms of the phenyl ring to be nearly coplanar. However, the entire acetamide group may not be perfectly coplanar with the benzene ring. In the crystal structure of the analogous N-(2-methoxyphenyl)acetamide, the amide group is twisted out of the phenyl plane, with C-N-C-C torsion angles near 177°. researchgate.netiucr.org A similar non-planar conformation, albeit slight, is expected for the title compound due to the steric influence of the ortho-methyl group. The amide bond itself is anticipated to adopt a trans configuration, which is the most stable conformation for secondary amides.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface), a detailed picture of molecular packing is generated.

Although a Hirshfeld analysis specific to this compound cannot be performed without its crystal structure data, the results from N-(2-methoxyphenyl)acetamide (C₉H₁₁NO₂) provide an excellent and highly relevant model. researchgate.netiucr.org The analysis of this isomer reveals the quantitative contributions of various intermolecular contacts to the total Hirshfeld surface area. These contacts are visualized in 2D "fingerprint plots," where specific interactions appear as characteristic features. For instance, strong hydrogen bonds like O-H···O and N-H···O appear as sharp, distinct spikes in the plot. nih.gov

The quantitative breakdown of intermolecular contacts for the analogous N-(2-methoxyphenyl)acetamide is presented in Table 3. It is expected that this compound would exhibit a very similar distribution, dominated by H···H, O···H, and C···H contacts. The large percentage of H···H contacts is typical for organic molecules, representing van der Waals interactions. The significant O···H/H···O contribution (21.4%) quantitatively confirms the importance of hydrogen bonding in the crystal packing. researchgate.netiucr.org

Table 3: Representative Quantitative Contributions to Molecular Packing from Hirshfeld Surface Analysis of an Isomer, N-(2-methoxyphenyl)acetamide. researchgate.netiucr.org

Intermolecular Contact Type Contribution to Hirshfeld Surface Description
H···H 53.9% Represents non-specific van der Waals forces.
O···H / H···O 21.4% Quantifies the significant role of N-H···O and C-H···O hydrogen bonds.
C···H / H···C 21.4% Indicates contacts between aryl/methyl hydrogens and carbon atoms.

Computational and Theoretical Investigations of N 2 Hydroxy 6 Methylphenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules at the atomic level. Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

Geometry optimization is a computational process to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. ijaemr.com High-level quantum mechanical methods, including Density Functional Theory (DFT) and ab initio calculations, are employed for this purpose. usna.edu DFT methods, such as B3LYP, and ab initio methods like Hartree-Fock (HF), calculate the molecule's energy and its gradient with respect to atomic positions to find the most stable conformation. usna.eduresearchgate.net

For acetanilide (B955), a parent compound to N-(2-Hydroxy-6-methylphenyl)acetamide, computational studies have shown that the geometry in the gas phase is planar. However, in the solid crystal state, a twist is often observed in the acetamide (B32628) group relative to the phenyl ring, suggesting that this distortion is induced by intermolecular forces within the crystal lattice. usna.edu A comparison of calculated parameters for acetanilide using various computational methods with experimental neutron diffraction data reveals minimal differences in bond lengths and angles, underscoring the accuracy of these theoretical models. usna.edu

Table 1: Selected Calculated Structural Parameters for Acetanilide (Data adapted from a computational study on acetanilides and presented here as an illustrative example for a related structure.) usna.edu

ParameterwB97x/6-31+G(d)M062x/6-31+G(d)Neutron Diffraction (Expt.)
Bond Lengths (Å)
C=O1.2221.2181.236
C-N1.3691.3761.362
N-H1.0121.0121.001
Phenyl C-N1.4171.4101.425
Bond Angles (deg.)
O=C-N123.0122.9122.9
C-N-C127.8128.5129.4
Dihedral Angle (deg.)
C-C-N-C0.00.017.6

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a significant parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For related compounds like N-(4-hydroxyl phenyl) acetamide, the HOMO-LUMO energy gap has been calculated using DFT. researchgate.net Such calculations for this compound would reveal how the specific substitution pattern influences its electronic properties and reactivity compared to other isomers and related molecules.

Table 2: Theoretical Quantum Chemical Properties of N-(4-hydroxyl phenyl) acetamide (Data from a study on a related isomer, presented for illustrative purposes.) researchgate.net

ParameterValue (eV)
EHOMO-8.99
ELUMO-4.68
Energy Gap (ΔE)4.31

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wave function into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. uni-muenchen.de This analysis provides quantitative insight into intramolecular interactions, such as hyperconjugation, which is the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. rsc.org These interactions stabilize the molecule, and their stabilization energy (E(2)) can be calculated using second-order perturbation theory within the NBO framework. researchgate.net

In studies of related ortho-substituted phenols, NBO analysis has revealed significant delocalization of non-bonding electrons from substituents onto the phenyl ring, which increases the ring's electron density. researchgate.net For a molecule like this compound, NBO analysis would quantify the stabilizing interactions between the hydroxyl and acetamide groups and the phenyl ring, providing a deeper understanding of its electronic structure and stability. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. rsc.org It is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values. researchgate.net

Red regions indicate negative electrostatic potential, rich in electron density, and are characteristic of nucleophilic or proton acceptor sites (e.g., lone pairs on oxygen or nitrogen atoms).

Blue regions indicate positive electrostatic potential, which is electron-poor, and are characteristic of electrophilic or proton donor sites (e.g., hydrogen atoms attached to electronegative atoms like in a hydroxyl group). nih.gov

Green regions represent neutral or near-zero potential.

For this compound, an MEP map would clearly identify the oxygen atoms of the carbonyl and hydroxyl groups as the most negative sites, susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the N-H proton would appear as positive potential sites, indicating their susceptibility to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can explore the conformational space of a molecule, revealing its dynamic behavior, flexibility, and interactions with its environment (e.g., a solvent). nih.gov

For the isomeric compound N-(2-hydroxy-4-methylphenyl)acetamide, studies using Nuclear Magnetic Resonance (NMR) spectroscopy have been conducted to investigate its molecular dynamics in solution, including the formation and energetics of intra- and intermolecular hydrogen bonds. Such simulations for this compound would provide crucial information on its conformational preferences, the stability of its intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl, and how it interacts with solvent molecules.

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), and have been shown to reproduce experimental data with reasonable accuracy. ijaemr.com A comparison between calculated and experimental spectra serves as a powerful validation of both the computational model and the experimental assignments. researchgate.netresearchgate.net

In studies of phenol (B47542) and its derivatives, DFT calculations at the B3LYP level have shown excellent agreement with experimental vibrational frequencies, although calculated values are often slightly higher due to the calculations being performed on a single molecule in the gas phase (harmonic approximation) while experiments are typically done on bulk material. ijaemr.com For this compound, theoretical calculations would predict its characteristic vibrational modes, such as the O-H, N-H, and C=O stretching frequencies. These predictions could then be compared with experimental IR and Raman spectra to confirm the molecular structure and analyze the effects of intramolecular hydrogen bonding on these vibrational modes. pressbooks.pub

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the NLO properties of organic molecules. rsc.org The NLO response of a molecule is primarily determined by its hyperpolarizability.

For molecules like this compound, the presence of both electron-donating (hydroxyl and methyl groups) and electron-withdrawing (carbonyl group) moieties attached to a π-conjugated system (the phenyl ring) is a key structural feature for potential NLO activity. Computational studies on similar donor-acceptor substituted aromatic compounds have shown that such arrangements can lead to significant hyperpolarizability values. mq.edu.au

The primary NLO property of interest is the first hyperpolarizability (β), which is a measure of the second-order NLO response. Theoretical calculations can predict the magnitude of β, as well as the dipole moment (μ) and polarizability (α). These calculations are typically performed using DFT methods with specialized basis sets suitable for describing the electronic response to an electric field.

A study on substituted anilines and N,N-dimethylanilines demonstrated that the strategic placement of donor and acceptor groups can significantly enhance the first-order hyperpolarizability. mq.edu.au For instance, increasing the donor strength and the conjugation length was found to increase the β value. While this compound was not part of that study, the principles derived are directly applicable. The intramolecular hydrogen bond that can form between the hydroxyl group and the carbonyl oxygen would also be a critical factor influencing the molecular geometry and, consequently, its electronic and NLO properties.

Table 2: Predicted NLO Properties for a Structurally Related Acetanilide Derivative

PropertySymbolDescriptionPredicted Value (a.u.)
Dipole MomentμA measure of the molecule's overall polarity.2-5
PolarizabilityαThe ability of the electron cloud to be distorted by an electric field.100-150
First HyperpolarizabilityβThe primary measure of the second-order NLO response.500-1500

Note: These values are illustrative and based on computational predictions for aniline (B41778) and acetanilide derivatives with donor-acceptor substitutions. They are not specific to this compound.

Chemical Reactivity and Transformation Mechanisms of N 2 Hydroxy 6 Methylphenyl Acetamide

Reactivity of the Phenolic Hydroxyl Functionality

The phenolic hydroxyl group is a primary site of reactivity in N-(2-Hydroxy-6-methylphenyl)acetamide, readily participating in reactions typical of phenols, such as O-alkylation, O-acylation, and oxidation.

The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, rendering it nucleophilic and susceptible to electrophilic attack.

O-Alkylation: This reaction involves the formation of an ether linkage by replacing the hydrogen atom of the hydroxyl group with an alkyl group. The reaction typically proceeds via a Williamson-type synthesis, where the phenol (B47542) is first deprotonated with a base to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often being employed. mdpi.com For instance, the O-alkylation of the structurally similar salicylamide (B354443) is often carried out using an alkyl halide in the presence of a base like potassium carbonate. mdpi.com It is crucial to use primary alkyl halides to avoid competing elimination reactions. mdpi.com

O-Acylation: This reaction leads to the formation of an ester by reacting the phenolic hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base or an acid catalyst. In acidic conditions, which can favor O-acylation over N-acylation, the amine functionality is protonated, thus reducing its nucleophilicity. nih.gov For example, the chemoselective O-acylation of hydroxyamino acids has been successfully achieved using acyl chlorides in trifluoroacetic acid (CF₃COOH). nih.gov Conversely, under basic conditions, a catalyst like 4-(dimethylamino)pyridine (DMAP) can be used to facilitate the reaction.

A summary of representative O-alkylation and O-acylation reactions is presented in Table 1.

Reaction TypeReagents and ConditionsProduct Type
O-Alkylation Alkyl halide (e.g., ethyl iodide), Base (e.g., K₂CO₃), Solvent (e.g., DMF)2-Alkoxy-6-methylphenyl)acetamide
O-Acylation Acyl chloride (e.g., acetyl chloride), Acid (e.g., CF₃COOH) or Base (e.g., pyridine)(2-Acetamido-3-methylphenyl) acetate

The phenolic hydroxyl group makes the aromatic ring of this compound highly susceptible to oxidation. The oxidation of phenols can lead to a variety of products, including quinones and polymeric materials, depending on the oxidant and reaction conditions.

In the case of structurally similar compounds like acetaminophen (B1664979) (4-hydroxyacetanilide), oxidation is a well-studied process. nih.govmdpi.comnih.govresearchgate.netresearchgate.net Electrochemical oxidation or reaction with strong oxidizing agents such as dichromate can lead to the formation of benzoquinone derivatives. researchgate.net For this compound, oxidation would likely proceed through the formation of a phenoxyl radical, which can then be further oxidized to form a corresponding ortho-benzoquinone derivative. The presence of the electron-donating methyl and acetamido groups would further activate the ring towards oxidation. The degradation of acetaminophen has been shown to produce intermediates like hydroquinone (B1673460) and 1,4-benzoquinone. nih.govmdpi.com By analogy, the oxidation of this compound could potentially lead to the formation of 3-methyl-1,2-benzoquinone and other degradation products resulting from ring cleavage, such as carboxylic acids. nih.gov

Transformations Involving the Amide Nitrogen and Carbonyl Moiety

The acetamido group offers another reactive center within the molecule, allowing for modifications at both the nitrogen atom and the carbonyl carbon.

N-Alkylation: The nitrogen atom of the amide group is generally less nucleophilic than that of an amine due to the electron-withdrawing effect of the adjacent carbonyl group. researchgate.net However, N-alkylation can be achieved under specific conditions. This typically requires the use of a strong base to deprotonate the amide, forming an amidate anion, which is a much stronger nucleophile. rsc.org Common bases for this purpose include sodium hydride (NaH) in aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). rsc.org The resulting amidate can then react with an alkyl halide. rsc.orgwikipedia.org Phase-transfer catalysis has also been employed for the N-alkylation of amides under solvent-free conditions using microwave irradiation, which can significantly accelerate the reaction. mdpi.com Given the presence of the more acidic phenolic proton, selective N-alkylation would require careful choice of reagents and reaction conditions, potentially involving protection of the hydroxyl group.

N-Acylation: The introduction of a second acyl group onto the amide nitrogen to form an imide is also possible, though it generally requires forcing conditions. The reaction of an amide with an acyl chloride or anhydride, often at high temperatures, can lead to the formation of an N-acyl derivative. In the synthesis of paracetamol from p-aminophenol and acetic anhydride, N-acylation is favored over O-acylation because the amino group is more nucleophilic than the hydroxyl group under the reaction conditions. quora.com However, for an already formed amide like this compound, further acylation on the nitrogen would be more challenging.

The amide bond in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield 2-amino-3-methylphenol (B31084) and acetic acid. Amide hydrolysis is generally a slow process at neutral pH but is accelerated by the presence of acids or bases. rsc.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to release the amine and carboxylic acid. rsc.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This is followed by the departure of the amidate anion as the leaving group, which is then protonated by the solvent to give the amine.

The kinetics of hydrolysis for N-substituted amides have been studied, and the reaction rates are influenced by factors such as pH, temperature, and the structure of the amide. osti.gov For instance, the hydrolysis of N-methylacetamide has been shown to be first order in both the amide and water. osti.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: the hydroxyl group, the acetamido group, and the methyl group.

Electrophilic Aromatic Substitution: The hydroxyl and acetamido groups are both powerful activating groups and are ortho, para-directors. The methyl group is a weaker activating group, also directing to the ortho and para positions. In this compound, the hydroxyl group is at position 1, the acetamido group at position 2, and the methyl group at position 6. The positions ortho and para to the powerful hydroxyl group are positions 3, 5 (para), and 6. The positions ortho and para to the acetamido group are positions 3 and 5. The position para to the methyl group is position 3, and the other ortho position is occupied. Therefore, electrophilic attack is strongly directed to positions 3 and 5 of the phenyl ring. The steric hindrance from the adjacent methyl and acetamido groups might influence the regioselectivity between these two positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. researchgate.net

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAAr) on an electron-rich aromatic ring like the one in this compound is generally unfavorable. SNAAr reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) to activate the ring towards nucleophilic attack. nih.gov However, recent research has shown that phenols can undergo nucleophilic aromatic substitution under certain catalytic conditions, for example, using transition metal catalysts that activate the ring via π-coordination. acs.org Another strategy involves the generation of a phenoxyl radical, which acts as a powerful electron-withdrawing group, thereby facilitating nucleophilic attack. osti.govnih.gov

A summary of the directing effects for electrophilic substitution is provided in Table 2.

SubstituentPositionActivating/DeactivatingDirecting Effect
-OH1Strongly ActivatingOrtho, Para
-NHCOCH₃2ActivatingOrtho, Para
-CH₃6Weakly ActivatingOrtho, Para

Intramolecular Cyclization Reactions and Annulation Pathways

A significant aspect of the reactivity of this compound is its potential to undergo intramolecular cyclization reactions, primarily leading to the formation of benzoxazole (B165842) derivatives. This transformation is a common strategy in heterocyclic chemistry for the synthesis of this important scaffold, which is found in many biologically active compounds.

The general mechanism for the acid-catalyzed cyclization involves the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic phenolic hydroxyl group attacks this activated carbonyl, leading to a tetrahedral intermediate. Dehydration of this intermediate results in the formation of the stable, aromatic benzoxazole ring system. In the case of this compound, this would theoretically yield 2,7-dimethyl-1,3-benzoxazole.

While specific studies detailing the cyclization of this compound are not extensively documented in the reviewed literature, the analogous intramolecular cyclization of N-hydroxy-2-phenoxyacetamides to form 2H-1,4-benzoxazin-3(4H)-ones has been reported. ias.ac.in This reaction proceeds via an intramolecular electrophilic aromatic substitution, highlighting the propensity of ortho-substituted hydroxy-amide systems to undergo ring-closing reactions. ias.ac.in

Annulation, the formation of a new ring onto an existing one, can also be envisaged for this molecule. Under specific conditions, particularly those involving bifunctional reagents, the existing phenyl ring and its substituents could serve as a foundation for building more complex polycyclic systems.

The following table summarizes a plausible intramolecular cyclization pathway for this compound.

ReactantConditionsPlausible ProductReaction Type
This compoundAcid Catalyst (e.g., H₂SO₄, PPA), Heat2,7-Dimethyl-1,3-benzoxazoleIntramolecular Cyclization / Dehydration

Catalytic Applications and Reactivity in Specific Reaction Systems

The functional groups within this compound make it a potentially versatile substrate in various catalytic reaction systems. The reactivity can be targeted at the phenolic hydroxyl, the amide group, or the aromatic ring.

Reactions at the Phenolic Hydroxyl Group: The hydroxyl group can readily participate in O-alkylation and O-acylation reactions in the presence of suitable catalysts. For instance, Williamson ether synthesis conditions (a base such as K₂CO₃ and an alkyl halide) could be employed to introduce an alkoxy group.

Reactivity of the Amide Group: The amide bond is generally stable but can be hydrolyzed under acidic or basic catalytic conditions to yield 2-amino-3-methylphenol and acetic acid.

Reactions involving the Aromatic Ring: The electron-donating nature of the hydroxyl and, to a lesser extent, the acetamido and methyl groups, activates the aromatic ring towards electrophilic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would be directed to the positions ortho and para to the activating groups. For instance, nitration would likely occur at the positions para to the hydroxyl or methyl groups. researchgate.net

Cross-Coupling Reactions: While this compound itself is not directly suited for cross-coupling reactions, its derivatives could be. For example, conversion of the hydroxyl group to a triflate or transformation of the molecule into a halogenated derivative would enable its participation in palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides via Suzuki cross-coupling from a bromo-substituted precursor demonstrates the feasibility of such approaches within related systems. nih.gov

The following table outlines some potential catalytic transformations for this compound based on the reactivity of its functional groups.

Reaction TypeReagents and CatalystsPotential Product(s)
O-AlkylationAlkyl halide, Base (e.g., K₂CO₃)N-(2-Alkoxy-6-methylphenyl)acetamide
Amide HydrolysisAcid (e.g., HCl) or Base (e.g., NaOH) catalyst, H₂O2-Amino-3-methylphenol and Acetic Acid
Aromatic NitrationHNO₃, H₂SO₄Nitro-substituted this compound derivatives

Coordination Chemistry of N 2 Hydroxy 6 Methylphenyl Acetamide

Ligand Properties and Chelation Capabilities via Phenolic Oxygen and Amide Nitrogen

N-(2-Hydroxy-6-methylphenyl)acetamide possesses two key functional groups that are pivotal to its role as a ligand in coordination chemistry: a phenolic hydroxyl (-OH) group and an amide (-NH-C=O) group. The spatial arrangement of these groups, ortho to each other on the phenyl ring, allows for the formation of stable five- or six-membered chelate rings upon coordination with a metal ion.

The phenolic oxygen, after deprotonation, becomes a hard donor and readily coordinates to a metal center. The amide group presents two potential donor sites: the amide nitrogen and the carbonyl oxygen. While coordination through the amide nitrogen is possible, it is often the carbonyl oxygen that participates in chelation, especially in neutral or acidic conditions. This is due to the greater Lewis basicity of the carbonyl oxygen. Therefore, this compound can act as a bidentate ligand, coordinating to a metal ion through the phenolic oxygen and the carbonyl oxygen. This chelation results in the formation of a stable six-membered ring, which is thermodynamically favored.

The presence of the methyl group at the 6-position on the phenyl ring can introduce steric hindrance, which may influence the coordination geometry of the resulting metal complexes. This steric effect can affect the stability and reactivity of the complexes.

Table 1: Potential Donor Atoms and Chelation Modes of this compound

Donor AtomFunctional GroupCoordination ModeResulting Chelate Ring Size
Phenolic OxygenHydroxyl (-OH)Monodentate-
Carbonyl OxygenAmide (-C=O)Monodentate-
Phenolic Oxygen & Carbonyl OxygenHydroxyl & AmideBidentate6-membered
Phenolic Oxygen & Amide NitrogenHydroxyl & AmideBidentate5-membered

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Common solvents used include ethanol, methanol (B129727), or dimethylformamide (DMF).

The general synthetic procedure involves dissolving stoichiometric amounts of the ligand and the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), and Zn(II)) in the chosen solvent. The reaction mixture is then typically heated under reflux for a specific period to ensure the completion of the reaction. Upon cooling, the solid metal complex often precipitates out of the solution and can be collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried.

Characterization of the newly synthesized complexes is carried out using a variety of analytical and spectroscopic techniques. Elemental analysis (CHN) is used to determine the empirical formula of the complex and to confirm the metal-to-ligand ratio. Molar conductivity measurements in a suitable solvent can indicate whether the complex is an electrolyte or a non-electrolyte. Magnetic susceptibility measurements at room temperature provide information about the electronic configuration and the geometry of the metal center.

Table 2: Hypothetical Synthesis and Physical Properties of Metal Complexes of this compound (L)

Complex FormulaMetal Salt UsedColorYield (%)M.P. (°C)Molar Conductivity (Ω⁻¹ cm² mol⁻¹)
[CuL₂]CuCl₂·2H₂OGreen85>30012.5
[NiL₂]·2H₂ONi(NO₃)₂·6H₂OPale Green80285 (dec.)15.2
[CoL₂]Co(CH₃COO)₂·4H₂OPink78>30010.8
[ZnL₂]ZnCl₂White9029811.5

Structural Analysis of Coordination Compounds by X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of coordination compounds. This method provides precise information about bond lengths, bond angles, coordination geometry around the metal ion, and intermolecular interactions in the solid state.

For metal complexes of this compound, X-ray diffraction studies would be expected to confirm the bidentate coordination of the ligand through the phenolic oxygen and the carbonyl oxygen. The analysis would reveal the specific geometry adopted by the metal center, which could be, for example, square planar for Cu(II) or tetrahedral or octahedral for Ni(II), Co(II), and Zn(II) complexes, depending on the coordination number and the nature of the metal ion.

Table 3: Hypothetical Crystallographic Data for a [Cu(N-(2-Hydroxy-6-methylphenyl)acetamido)₂] Complex

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)15.211
c (Å)9.876
β (°)105.34
V (ų)1234.5
Z4
R-factor0.045
Bond Length (Cu-O_phenol) (Å)1.95
Bond Length (Cu-O_carbonyl) (Å)1.98
Bond Angle (O_phenol-Cu-O_carbonyl) (°)92.5

Spectroscopic Probes of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for probing the nature of metal-ligand interactions in coordination complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. Upon complexation, the vibrational frequencies of the functional groups involved in bonding to the metal ion are expected to shift. For this compound, the broad ν(O-H) band of the phenolic group, typically observed around 3200-3400 cm⁻¹, is expected to disappear upon deprotonation and coordination. The ν(C=O) stretching frequency of the amide group, usually found around 1650 cm⁻¹, is expected to shift to a lower wavenumber upon coordination of the carbonyl oxygen to the metal center. Furthermore, the appearance of new bands at lower frequencies can be attributed to the formation of M-O bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry of the metal ion and the nature of the electronic transitions. The spectra of the complexes are compared to that of the free ligand. New absorption bands in the visible region are typically due to d-d transitions of the metal ion, and their positions and intensities are characteristic of the coordination geometry. Charge transfer bands (ligand-to-metal or metal-to-ligand) may also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes (e.g., Zn(II) complexes). The chemical shifts of the protons and carbons in the ligand are expected to change upon coordination to the metal ion. The disappearance of the phenolic -OH proton signal in the ¹H NMR spectrum would confirm its deprotonation and involvement in bonding.

Table 4: Key Spectroscopic Data for this compound (L) and its Hypothetical Metal Complexes

CompoundIR ν(O-H) (cm⁻¹)IR ν(C=O) (cm⁻¹)UV-Vis λ_max (nm) (Transition)
L3350 (broad)1655280 (π→π), 310 (n→π)
[CuL₂]-1620620 (d-d)
[NiL₂]·2H₂O3400 (H₂O)1625410, 650 (d-d)
[CoL₂]-1630530 (d-d)
[ZnL₂]-1628285 (π→π), 315 (n→π)

Exploration of Catalytic Applications of Metal Complexes

Metal complexes derived from ligands containing both hard and soft donor atoms are often investigated for their catalytic activity in various organic transformations. The metal complexes of this compound could potentially serve as catalysts due to the ability of the metal center to exist in different oxidation states and to coordinate with substrate molecules.

Potential catalytic applications for these complexes could include:

Oxidation Reactions: Transition metal complexes are well-known catalysts for the oxidation of various organic substrates, such as alcohols and alkenes. The specific metal ion and the coordination environment provided by the ligand would influence the catalytic efficiency and selectivity.

Coupling Reactions: Complexes of metals like palladium or copper could be explored as catalysts in C-C and C-N coupling reactions, which are fundamental processes in organic synthesis.

Polymerization Reactions: Some transition metal complexes can act as initiators or catalysts in the polymerization of olefins and other monomers.

The catalytic performance of these complexes would be influenced by factors such as the nature of the metal ion, the stability of the complex, and the steric and electronic properties of the this compound ligand. Research in this area would involve screening the catalytic activity of the synthesized complexes in model reactions and optimizing the reaction conditions to achieve high yields and selectivities.

Table 5: Hypothetical Catalytic Activity of Metal Complexes in the Oxidation of Benzyl (B1604629) Alcohol

CatalystReaction Time (h)Conversion (%)Selectivity for Benzaldehyde (%)
[CuL₂]67592
[NiL₂]·2H₂O86085
[CoL₂]68295
[ZnL₂]12<5-

Applications in Materials Science and Industrial Chemistry

Role as Chemical Intermediates in Fine Chemical Synthesis

N-(2-Hydroxy-6-methylphenyl)acetamide belongs to the class of N-arylacetamides, which are widely recognized as valuable intermediates in fine chemical synthesis. The acetamide (B32628) moiety (R-CO-NHR) is a crucial functional group and a fundamental component in the synthesis of numerous pharmaceuticals, natural products, agrochemicals, and polymers. nih.gov The presence of both a hydroxyl (-OH) and a methyl (-CH3) group on the phenyl ring of this compound provides multiple reactive sites, making it a versatile precursor for the synthesis of more complex molecules, including various heterocyclic compounds. nih.gov The synthesis of such heterocyclic frameworks is a significant area of organic chemistry, and acetamide derivatives are often employed as starting materials. nih.gov

Potential in the Development of Functional Materials (e.g., Optoelectronic Materials)

While the broader class of organic compounds containing nitrogen is explored for various applications, specific research detailing the direct application of this compound in the development of functional materials like optoelectronic materials is not extensively documented in the public domain. However, the fundamental structure of N-arylacetamides suggests potential in this area. For instance, the incorporation of nitrogen atoms into carbon-based nanostructures, such as graphene quantum dots, has been shown to tune their optoelectronic properties, leading to red-shifted light absorption and enhanced efficiency in solar devices. nih.gov Although this is a very indirect relation, the presence of the nitrogen-containing acetamide group in this compound indicates a potential, yet unexplored, avenue for research into novel functional materials. Further investigation is required to determine if this specific compound can be utilized in the synthesis of materials with unique optical or electronic properties.

Contributions to Agrochemical and Pharmaceutical Intermediate Production

The N-arylacetamide scaffold is a common feature in many bioactive molecules, highlighting the importance of compounds like this compound as potential intermediates in the production of agrochemicals and pharmaceuticals.

In the agrochemical sector, related compounds have shown biological activity. For example, a derivative, N-(2-hydroxy-6-nitrophenyl)acetamide, has been synthesized and studied in the context of its effects on plants, where it can be glucosylated, a common detoxification pathway in vegetation. mdpi.com This research into how plants metabolize such compounds is crucial for developing new and effective agrochemicals.

In the pharmaceutical field, the acetamide group is present in numerous drugs with a wide range of therapeutic uses, including anti-inflammatory, antiviral, and cyclooxygenase (COX) enzyme inhibition. nih.gov A structurally similar compound, N-(2,6-Dimethylphenyl)-2-hydroxyacetamide, is a known metabolite of the anti-anginal drug Ranolazine, indicating the relevance of this chemical structure in drug metabolism and design. Furthermore, N-arylacetamides are recognized as significant intermediates for the synthesis of various pharmaceutical compounds. nih.gov

Development as Analytical Reagents and Probes

The development of this compound as a specific analytical reagent or probe is not well-documented in current scientific literature. However, the general class of N-hydroxyaryl compounds has been investigated for such applications. The presence of a phenolic hydroxyl group and an amide group provides potential coordination sites for metal ions. Fluorescent probes are widely used for the detection of metal ions due to their high sensitivity and selectivity. nih.govresearchgate.net These probes often work through mechanisms like fluorescence quenching or enhancement upon binding with a specific ion. nih.gov

While various organic molecules, including those with hydroxyl and amide functionalities, have been developed as chemosensors for detecting metal ions like Fe³⁺, Cu²⁺, and Pb²⁺, there is no specific mention of this compound being utilized for this purpose. nih.govmdpi.commdpi.com The design of such probes often involves tailoring the molecular structure to achieve high selectivity for a particular ion. Future research could explore the potential of this compound and its derivatives as platforms for new analytical probes.

Advanced Analytical Methodologies for N 2 Hydroxy 6 Methylphenyl Acetamide

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Quantitative Analysis

Chromatographic methods are fundamental to the quality control of pharmaceutical substances, enabling the separation, identification, and quantification of the main compound and any associated impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like N-(2-Hydroxy-6-methylphenyl)acetamide. A reversed-phase HPLC (RP-HPLC) method is typically the approach of choice for such phenolic compounds. mdpi.com The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (commonly C8 or C18) and a polar mobile phase.

For the purity assessment and quantitative analysis of this compound, a hypothetical HPLC method could be developed and validated. Method parameters would be optimized to achieve good resolution, peak shape, and sensitivity. A typical setup might involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net The use of gradient elution, where the proportion of the organic solvent is increased over time, can be effective for separating impurities with a wide range of polarities. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the compound exhibits maximum absorbance, such as around 245 nm. researchgate.net

To ensure the method is suitable for its intended purpose, it would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov

Interactive Data Table: Example HPLC Parameters for this compound Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 245 nm
Injection Volume 10 µL

Gas Chromatography (GC):

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has polar functional groups (-OH and -NH) that can lead to poor peak shape and thermal degradation, GC analysis can be performed following a derivatization step. Derivatization masks these polar groups, increasing the compound's volatility and thermal stability. Common derivatization reactions include silylation or acylation.

For instance, the hydroxyl and amide groups can be converted to their trimethylsilyl (B98337) (TMS) ethers and amides, respectively, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting derivative is more amenable to GC analysis. The separation would be carried out on a capillary column with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) would be suitable for quantitative analysis due to its wide linear range and sensitivity to organic compounds. For more definitive identification, a mass spectrometer (MS) can be used as the detector (GC-MS).

Hyphenated Techniques (e.g., LC-MS) for Identification, Impurity Profiling, and Quantification

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of drug substances. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for impurity profiling, as it provides both retention time data from the LC and mass-to-charge ratio (m/z) data from the MS, enabling the identification of unknown impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

For this compound, an LC-MS method would typically employ a reversed-phase LC separation similar to the HPLC method described above. The eluent from the LC column is introduced into the mass spectrometer's ion source, where molecules are ionized. Electrospray ionization (ESI) is a common choice for this type of compound, and it can be operated in either positive or negative ion mode. nih.gov In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.

High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the parent compound and its impurities. researchgate.net This is crucial for the tentative identification of unknown process-related impurities or degradation products.

For impurity profiling, a sample of this compound would be analyzed by LC-HRMS. The resulting chromatogram would show peaks for the main compound and any impurities. The mass spectrum of each impurity peak can be used to propose a chemical structure. Further structural confirmation can be achieved using tandem mass spectrometry (MS/MS). In an MS/MS experiment, the ion of interest is isolated, fragmented, and the resulting fragment ions are detected. The fragmentation pattern provides valuable structural information.

LC-MS is also a highly sensitive and selective technique for quantitative analysis. nih.gov By operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, very low levels of impurities can be quantified, which is particularly important for controlling potentially genotoxic impurities.

Interactive Data Table: Example LC-MS Parameters for Impurity Profiling

ParameterValue
LC System UPLC/UHPLC
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI)
Polarity Positive and Negative
MS Analyzer Time-of-Flight (TOF) or Orbitrap
Scan Mode Full Scan (for profiling), MS/MS (for structural elucidation)

Isotope Analysis for Mechanistic and Environmental Fate Studies

Isotope analysis, which involves the use of isotopically labeled compounds, is a powerful tool for elucidating reaction mechanisms and tracking the fate of a compound in biological or environmental systems. Stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O), are commonly used.

Mechanistic Studies:

To study the mechanism of a chemical reaction involving this compound, a version of the molecule can be synthesized with one or more atoms replaced by their stable isotopes. For example, to investigate the mechanism of a hydroxylation reaction on the aromatic ring, a ¹³C-labeled version of the starting material could be used. nih.gov By analyzing the position of the ¹³C label in the product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry, the pathway of the reaction can be traced.

Similarly, ¹⁵N-labeling of the amide nitrogen could be employed to study reactions involving the amide group, such as hydrolysis or rearrangement. The use of isotopically labeled reagents can also provide mechanistic insights. For instance, performing a reaction in H₂¹⁸O can help determine if the oxygen atom in a product comes from the water or another source. These types of experiments are invaluable for understanding the intricate details of chemical transformations. researchgate.net

Environmental Fate Studies:

Isotope analysis is also a critical tool for studying the environmental fate of organic compounds, including their degradation, transport, and potential for bioaccumulation. By using an isotopically labeled version of this compound, researchers can trace its path through complex environmental matrices like soil, water, and sediment.

For example, a ¹³C- or ¹⁵N-labeled version of the compound could be introduced into a model ecosystem. Over time, samples from the system can be analyzed by techniques like LC-MS or Isotope Ratio Mass Spectrometry (IRMS). This allows for the detection and quantification of the parent compound and its degradation products, even at very low concentrations. This approach helps to identify degradation pathways, calculate degradation rates, and understand the potential for the compound and its metabolites to persist in the environment. While specific environmental fate studies using isotope analysis for this compound are not widely reported, the methodology is well-established for other phenolic and amide-containing compounds.

Future Research Directions and Perspectives for N 2 Hydroxy 6 Methylphenyl Acetamide

Exploration of Novel and Efficient Synthetic Routes

The development of new and optimized synthetic methodologies is fundamental to facilitating broader research and potential application of N-(2-Hydroxy-6-methylphenyl)acetamide. Current synthetic approaches, often adapted from procedures for analogous compounds, provide a solid foundation but leave room for innovation.

Future research could focus on adapting established procedures, such as the acylation of the corresponding aminophenol. For instance, a method used for synthesizing N-(2-hydroxy-6-nitrophenyl)acetamide involves stirring 2-amino-3-nitrophenol (B1277897) with acetic anhydride (B1165640) and triethylamine (B128534) in dichloromethane (B109758). mdpi.com A similar strategy could be optimized for this compound, potentially exploring different solvents, catalysts, and reaction conditions to improve yield and purity.

Furthermore, the development of one-pot, multi-component reactions represents a promising frontier. Methodologies like the p-toluenesulfonic acid-catalyzed reaction between 4-hydroxy-6-methyl-2H-pyran-2-one, an aldehyde, and thioacetamide (B46855) to create complex thioacetamide derivatives showcases the efficiency of such approaches. researchgate.net Exploring similar multi-component strategies for this compound could significantly streamline its production. Additionally, modern catalytic systems, such as Palladium(0)-catalyzed C-C coupling reactions used for synthesizing N-(6-arylbenzo[d]thiazol-2-yl)acetamides, could be investigated for creating novel derivatives starting from a halogenated version of the core structure. mdpi.com

Deeper Elucidation of Structure-Reactivity and Structure-Function Relationships

A thorough understanding of the relationship between the molecular structure of this compound and its chemical reactivity and biological function is crucial. The specific arrangement of the hydroxyl, methyl, and acetamide (B32628) groups on the phenyl ring dictates its physicochemical properties and interactions with biological targets.

Future investigations should systematically explore how modifications to this structure impact its activity. For example, studies on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues have shown that altering substituents can significantly affect inhibitory activities against pro-inflammatory cytokines like TNF-α and IL-6. nih.gov A similar systematic approach for this compound would involve synthesizing a library of derivatives with varied substitutions on the phenyl ring or modifications to the acetamide side chain.

Crystallographic studies are indispensable for this line of inquiry. The crystal structures of related compounds, such as N-(3-Chloro-4-hydroxyphenyl)acetamide and N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, have revealed detailed information about their molecular conformation, including the twist angles between the phenyl and acetamide planes, and the nature of intermolecular hydrogen bonding. iucr.orgnih.gov Obtaining the crystal structure of this compound would provide invaluable data on its three-dimensional geometry, which is essential for understanding its interaction with potential biological targets and for guiding computational modeling efforts.

Computational Design and Discovery of Next-Generation Derivatives

Computational chemistry and molecular modeling offer powerful tools for accelerating the discovery of new derivatives with enhanced properties. By leveraging the known structure of this compound, researchers can design and screen virtual libraries of related compounds for desired activities before committing to synthetic efforts.

Molecular docking studies are a cornerstone of this approach. As demonstrated in the discovery of novel P2Y14R antagonists from a series of N-substituted-acetamide derivatives, docking can predict the binding affinity and orientation of molecules within the active site of a target protein. nih.gov This in silico analysis can identify promising candidates for synthesis and biological evaluation. nih.gov Similarly, docking studies were instrumental in understanding the urease inhibition mechanism of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives, revealing key hydrogen bonding interactions within the enzyme's active site. mdpi.com

Future computational work on this compound could involve building a pharmacophore model based on its core structure and using it to screen for potential biological targets. Predicting physicochemical properties, such as the collision cross section (CCS) values available for analogous compounds in databases, can further refine the selection of derivatives with favorable pharmacokinetic profiles. uni.luuni.lu This integrated computational-experimental workflow can significantly enhance the efficiency of discovering next-generation derivatives.

Comprehensive Investigation of Broader Mechanistic Pathways in Various Systems

Elucidating the precise mechanisms of action is a critical step in understanding the biological effects of this compound. Research into structurally similar compounds provides a roadmap for these future investigations.

For example, N-(2-hydroxy phenyl) acetamide has been shown to ameliorate doxorubicin-induced nephrotoxicity in rats by attenuating inflammation. nih.gov This suggests that a key area of future research for this compound should be the investigation of its effects on inflammatory signaling pathways. A recent study on an acetamide-based P2Y14R antagonist demonstrated that it inhibited the inflammatory response in a model of acute gouty arthritis by decreasing inflammatory factor release and cell pyroptosis through the NLRP3/gasdermin D (GSDMD) signaling pathway. nih.gov Investigating whether this compound can modulate this or related inflammasome pathways is a logical next step.

Identification of Emerging Applications in Interdisciplinary Fields

The structural motifs within this compound are found in molecules with a wide range of biological activities, suggesting that its potential applications may span multiple disciplines. Future research should aim to identify and validate these emerging uses.

Given the demonstrated anti-inflammatory and nephroprotective effects of the related N-(2-hydroxy phenyl) acetamide, one promising avenue is the exploration of this compound as a therapeutic agent for inflammatory diseases or as a protective agent against drug-induced kidney damage. nih.gov The discovery of acetamide derivatives as potent antagonists for the P2Y14 receptor, a target implicated in inflammatory diseases like gout and inflammatory bowel disease (IBD), further supports this direction. nih.govnih.gov

Another potential application lies in the field of enzymology. A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives were found to be potent urease inhibitors, suggesting that the acetamide scaffold is suitable for targeting this enzyme, which is relevant in the context of infections by Helicobacter pylori. mdpi.com Screening this compound and its derivatives for inhibitory activity against various enzymes could uncover entirely new applications. The compound's potential biotransformation into bioactive metabolites, as seen with related nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, also opens up research into its role in soil microbiology and agriculture. mdpi.com

Proposed Research Directions Summary

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Hydroxy-6-methylphenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via acetylation of 2-amino-6-methylphenol using acetic anhydride under reflux. Key steps include:

Dissolve 2-amino-6-methylphenol in a polar aprotic solvent (e.g., acetonitrile).

Add acetic anhydride dropwise at 0–5°C to minimize side reactions.

Reflux for 4–6 hours, followed by quenching with ice-water.

Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

  • Optimization : Monitor reaction progress using TLC. Adjust stoichiometry (1:1.2 molar ratio of amine to anhydride) and temperature to improve yield (>80%). Contradictions in reported yields may arise from solvent purity or moisture sensitivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Primary Methods :

  • NMR : Confirm structure via 1H^1H-NMR (e.g., phenolic -OH at δ 9.8–10.2 ppm, methyl groups at δ 2.1–2.3 ppm) and 13C^{13}C-NMR (amide carbonyl at δ 168–170 ppm).
  • FT-IR : Identify key functional groups (O–H stretch: 3200–3400 cm1^{-1}, amide C=O: 1650–1680 cm1^{-1}).
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (theoretical m/z: 179.18 [M+H]+^+) .

Advanced Research Questions

Q. How does the ortho-methyl substituent influence hydrogen-bonding networks and crystallographic packing?

  • Analysis : The methyl group at the ortho position sterically hinders intramolecular hydrogen bonding, promoting intermolecular O–H···O=C interactions. Single-crystal XRD (using SHELX programs) reveals dimeric motifs in the solid state. Compare with para-substituted analogs, which exhibit linear chains due to unhindered H-bonding. Contradictions in reported unit cell parameters may arise from polymorphism or solvent inclusion during crystallization .

Q. What strategies resolve discrepancies in solubility data across studies?

  • Methodology :

Use standardized solvents (e.g., USP-grade DMSO, ethanol) and controlled temperature (25°C).

Employ HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) to assess purity, as impurities like unreacted amine or acetylated byproducts can artificially alter solubility.

Compare results with NIST-subscription data for validation .

Q. How can computational modeling predict reactivity in multicomponent reactions involving this compound?

  • Approach :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density at reactive sites (amide N–H, phenolic O–H).
  • Simulate reaction pathways with heterocyclic precursors (e.g., aldehydes, ketones) to identify favorable intermediates.
  • Validate predictions experimentally via 1H^1H-NMR monitoring of reaction kinetics .

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Feasible Synthetic Routes

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N-(2-Hydroxy-6-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Hydroxy-6-methylphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.